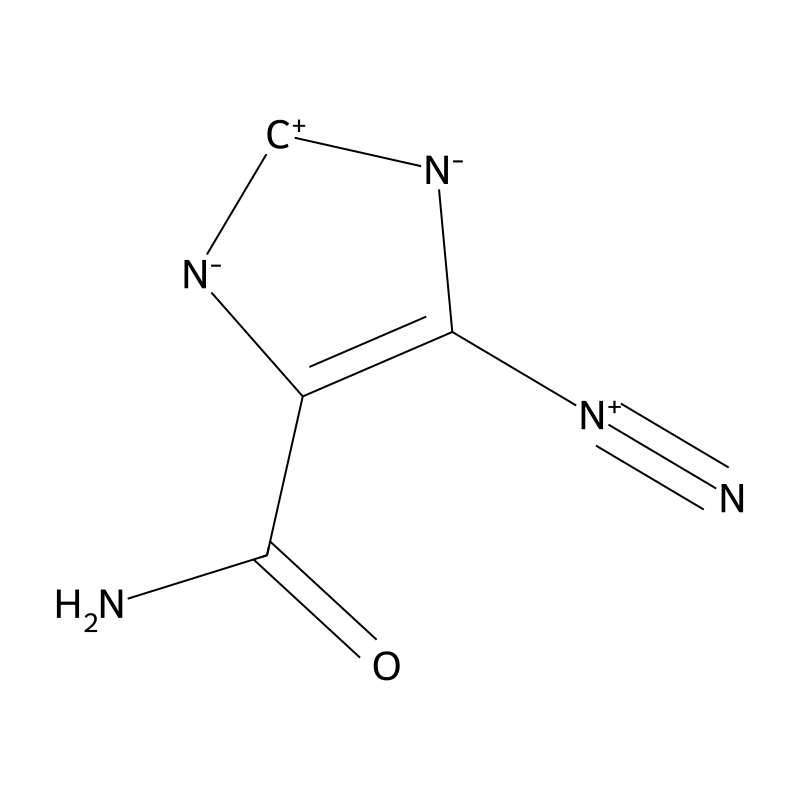

5-Diazoimidazole-4-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Possible Link to Temozolomide

5-Diazoimidazole-4-carboxamide shares a similar chemical structure to Temozolomide, a medication used to treat certain types of brain tumors [1]. Some sources refer to 5-Diazoimidazole-4-carboxamide as a "Temozolomide Related Compound"(Inxight Drugs: ). This suggests that 5-Diazoimidazole-4-carboxamide might be a research intermediate or byproduct in the development of Temozolomide or similar drugs.Limited Literature Availability

A search for scientific publications mentioning 5-Diazoimidazole-4-carboxamide yielded minimal results. This indicates that research on this specific compound might be limited or not widely published.

5-Diazoimidazole-4-carboxamide is a compound with the molecular formula C4H3N5O. It features a diazo group at the 5-position and a carboxamide group at the 4-position of the imidazole ring, which contributes to its unique chemical properties and biological activities. This compound is classified as a heterocyclic compound, specifically an imidazole derivative, and has been studied for its potential applications in medicinal chemistry, particularly in cancer treatment and metabolic inhibition .

As research on this compound is limited, no specific safety information is available. However, diazo compounds are generally known to be reactive and potentially explosive. The presence of the diazo group suggests 5-Diazoimidazole-4-carboxamide should be handled with caution, following standard procedures for handling potentially hazardous chemicals [].

Research indicates that 5-Diazoimidazole-4-carboxamide exhibits notable biological activities:

- Inhibition of Energy Metabolism: It has been identified as an inhibitor of energy metabolism pathways, which may contribute to its anticancer properties .

- Effects on Enzymatic Activity: Studies have shown that this compound affects enzymes such as xanthine oxidase and hypoxanthine-guanine phosphoribosyltransferase, suggesting potential roles in metabolic regulation .

- Anticancer Activity: It has been linked to mechanisms of action similar to other anticancer agents, possibly through DNA alkylation and disruption of purine biosynthesis .

The synthesis of 5-Diazoimidazole-4-carboxamide typically involves:

- Diazotization: The initial step often includes the diazotization of an appropriate precursor, such as 5-aminoimidazole-4-carboxamide.

- Cyclization: Following diazotization, cyclization reactions are performed under acidic conditions to yield the final product.

- Isolation and Purification: The product is then isolated through crystallization or chromatography techniques to achieve purity suitable for biological testing or further chemical modification .

5-Diazoimidazole-4-carboxamide has several applications:

- Pharmaceutical Development: Its role as a potential anticancer agent makes it a candidate for drug development aimed at targeting specific metabolic pathways in cancer cells .

- Research Tool: It serves as a chemical probe in biochemical studies to investigate purine metabolism and enzyme interactions .

- Synthetic Intermediate: The compound can be used as an intermediate in the synthesis of other biologically active molecules or pharmaceuticals .

Interaction studies involving 5-Diazoimidazole-4-carboxamide focus on its effects on various biological targets:

- Enzyme Inhibition: Research has demonstrated its inhibitory effects on enzymes involved in nucleotide metabolism, which could be leveraged for therapeutic purposes .

- Cellular Effects: Studies indicate that this compound can induce changes in cellular metabolism and proliferation, particularly in cancer cell lines, highlighting its potential as an anticancer agent .

Several compounds share structural similarities with 5-Diazoimidazole-4-carboxamide. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Aminoimidazole-4-carboxamide | Amino group at C-5 | Precursor for diazotization |

| 3-Diazopyrazole-4-carboxamide | Pyrazole ring instead of imidazole | Different heterocyclic structure |

| 5-(3-Hydroxymethyl-3-methyl-1-triazeno)imidazole-4-carboxamide | Triazene moiety | Metabolite of other triazene derivatives |

| 5-(3-Methyl-l-triazeno)imidazole-4-carboxamide | Triazene structure | Known for DNA alkylation properties |

Uniqueness

The uniqueness of 5-Diazoimidazole-4-carboxamide lies in its specific diazo functional group combined with an imidazole core, which differentiates it from other similar compounds. This configuration allows for distinct reactivity patterns and biological interactions that are not observed in other derivatives.

Molecular Formula and Basic Properties

5-Diazoimidazole-4-carboxamide represents a heterocyclic compound with the molecular formula C₄H₃N₅O and a molecular weight of 137.10 g/mol [1] [2]. The compound is registered under Chemical Abstracts Service number 7008-85-7 and carries the European Community number 230-284-3 [1] [2]. The International Union of Pure and Applied Chemistry name for this compound is 5-diazoimidazole-4-carboxamide, though it is also known by the systematic name 4-diazo-4H-imidazole-5-carboxamide [1] [2].

The exact mass of 5-diazoimidazole-4-carboxamide is 137.0338 g/mol, with a monoisotopic mass of 137.033760 g/mol [2] [3]. The compound exhibits a melting point range of 205-210°C with decomposition, indicating thermal instability at elevated temperatures [8] [19]. Estimated physical properties include a boiling point of approximately 251.91°C, a density of 1.5530 g/cm³, and a refractive index of 1.8000 [19].

The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation: C1=NC(=[N+]=[N-])C(=N1)C(=O)N, and the International Chemical Identifier is InChI=1S/C4H3N5O/c5-3(10)2-4(9-6)8-1-7-2/h1H,(H2,5,10) [1] [3]. The corresponding International Chemical Identifier Key is IKZLMSPFYNDYIL-UHFFFAOYSA-N [1] [3].

| Property | Value |

|---|---|

| Molecular Formula | C₄H₃N₅O |

| Molecular Weight | 137.10 g/mol |

| Exact Mass | 137.0338 g/mol |

| Melting Point | 205-210°C (decomposition) |

| Physical Form | Solid |

| Color | Pale-pink to beige/light brown |

| Solubility | Sparingly soluble in dimethylsulfoxide, slightly soluble in methanol and water when heated |

Structural Isomers and Conformations

5-Diazoimidazole-4-carboxamide exhibits structural isomerism with 4-diazo-4H-imidazole-5-carboxamide, where the numbering convention differs but the chemical structure remains identical [1] [2]. Both compounds share the same Chemical Abstracts Service number 7008-85-7, confirming their structural equivalence [1] [12]. The compound can also be referenced as imidazole-4-carboxamide, 5-diazo-, representing an alternative systematic nomenclature [1] [2].

The diazo functional group in 5-diazoimidazole-4-carboxamide demonstrates characteristic resonance behavior typical of diazo compounds [16]. The electronic structure of diazo compounds is characterized by π electron density delocalized over the α-carbon and two nitrogen atoms, along with an orthogonal π system with electron density delocalized over only the terminal nitrogen atoms [16]. This delocalization pattern contributes to the compound's stability and reactivity profile.

The imidazole ring system in 5-diazoimidazole-4-carboxamide exists as a planar five-membered heterocycle [26]. Imidazole rings are known to exhibit tautomerism, where hydrogen can be bound to one or another nitrogen atom, resulting in equivalent tautomeric forms [26]. However, the presence of the diazo and carboxamide substituents in 5-diazoimidazole-4-carboxamide constrains this tautomeric behavior compared to unsubstituted imidazole.

Stereochemistry and Geometric Isomerism

The molecular structure of 5-diazoimidazole-4-carboxamide contains a diazo group that can exhibit geometric isomerism due to the restricted rotation around the carbon-nitrogen double bond [16]. Diazo compounds have two main Lewis structures in resonance, represented as R₂C=N⁺=N⁻, which contributes to their 1,3-dipolar character [16]. The compound lacks chiral centers, precluding the existence of optical isomers.

The geometric configuration around the diazo functionality can influence the overall molecular geometry and electronic properties [16]. The linear arrangement of the diazo group (N=N) maintains planarity with the imidazole ring system, contributing to the extended conjugation throughout the molecule. This planar arrangement is consistent with the aromatic character of the imidazole ring, which contains six π-electrons distributed across the five-membered heterocycle [26].

The carboxamide group attached to the imidazole ring can adopt different conformational arrangements relative to the ring plane [14]. Lactam-lactim tautomerism, commonly observed in aromatic heterocycles with carbonyl substituents, may influence the conformational preferences of the carboxamide functionality [14]. However, the specific conformational behavior of 5-diazoimidazole-4-carboxamide has not been extensively characterized in the available literature.

Electronic Structure and Charge Distribution

The electronic structure of 5-diazoimidazole-4-carboxamide is dominated by the electron-withdrawing nature of both the diazo and carboxamide functional groups [7] [10]. The diazo group exhibits significant π electron delocalization, with formal charges distributed across the nitrogen atoms in resonance structures [16]. This delocalization pattern influences the overall charge distribution and reactivity of the molecule.

The imidazole ring system contributes to the electronic structure through its aromatic character and inherent polarity [26]. Imidazole is classified as a highly polar compound, as evidenced by its electric dipole moment of 3.67 D in the unsubstituted form [26]. The presence of electron-withdrawing substituents in 5-diazoimidazole-4-carboxamide is expected to modify this dipole moment significantly.

Computational studies on related imidazole derivatives have demonstrated that electron-withdrawing substituents increase the dipole moment and alter charge distribution patterns [28]. The solvation free energy, dipole moment, and molecular properties are significantly influenced by the electronic environment created by substituents [28]. The carboxamide group introduces additional hydrogen bonding capabilities and electron density redistribution throughout the molecular framework.

Mass spectral fragmentation patterns provide insight into the charge distribution and stability of different ionic forms [3]. The predicted collision cross sections for various adduct ions range from 116.8 Ų for molecular ions to 170.8 Ų for acetate adducts, reflecting the influence of charge state and solvation on molecular geometry [3].

| Adduct Ion | m/z | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]⁺ | 138.04 | 121.7 |

| [M+Na]⁺ | 160.02 | 130.1 |

| [M+NH₄]⁺ | 155.07 | 141.6 |

| [M-H]⁻ | 136.03 | 124.4 |

Crystal Structure and Molecular Packing

Limited crystallographic data is available for 5-diazoimidazole-4-carboxamide in the scientific literature, though related compounds provide insight into expected packing arrangements [9] [13]. The molecular structure suggests potential for hydrogen bonding interactions through the carboxamide functionality, which typically influences crystal packing patterns in heterocyclic compounds.

The planar nature of the imidazole ring system and the linear diazo group suggest that 5-diazoimidazole-4-carboxamide molecules could engage in π-π stacking interactions in the solid state [27]. Related dihydroazolo compounds demonstrate layer-like packing arrangements with interlayer distances of approximately 3.33-3.40 Ų, indicating weak π-π interactions [27]. The carboxamide and diazo substituents would likely disrupt extensive π-stacking by creating steric hindrance and directing hydrogen bonding patterns.

Hydrogen bonding capabilities of the carboxamide group would be expected to dominate intermolecular interactions in the crystal structure [13]. The amide hydrogen atoms can serve as hydrogen bond donors, while the carbonyl oxygen acts as an acceptor, creating potential for extended hydrogen bonding networks. The diazo nitrogen atoms may also participate in weak hydrogen bonding interactions, though their electron-rich character makes them primarily hydrogen bond acceptors.

The thermal decomposition observed at the melting point (205-210°C) suggests that crystal packing forces are overcome simultaneously with molecular decomposition, indicating relatively strong intermolecular interactions in the solid state [8] [19]. This behavior is consistent with extensive hydrogen bonding networks that stabilize the crystal structure but are disrupted at elevated temperatures where molecular decomposition becomes favorable.

¹H Nuclear Magnetic Resonance Features

The ¹H Nuclear Magnetic Resonance spectrum of 5-Diazoimidazole-4-carboxamide exhibits distinctive features that enable unambiguous structural identification [1] [2]. The most characteristic signal appears as a singlet in the aromatic region at δ 8.6-8.9 parts per million, corresponding to the imidazole C-H proton at position 2 [3] [4]. This downfield chemical shift reflects the electron-withdrawing nature of both the diazo group and the carboxamide substituents on the imidazole ring.

The carboxamide protons manifest as a broad singlet spanning δ 7.6-7.9 parts per million, integrating for two protons [5] [6]. The broadening of this signal results from rapid exchange with solvent and quadrupolar relaxation effects. In deuterated dimethyl sulfoxide solutions, these resonances often appear as two distinct broad signals due to restricted rotation around the carbon-nitrogen amide bond [8].

The imidazole nitrogen-hydrogen proton appears as an exchangeable broad singlet between δ 11.3-12.0 parts per million [4] [6]. This signal disappears upon treatment with deuterium oxide, confirming its exchangeable nature. The significant downfield shift of this proton indicates strong hydrogen bonding interactions and the electron-deficient nature of the heterocyclic system [9] [10].

| Position/Group | Chemical Shift (δ ppm) | Multiplicity | Integration | Coupling |

|---|---|---|---|---|

| Imidazole C-H (H-2) | 8.6-8.9 | Singlet | 1H | None |

| Carboxamide NH₂ | 7.6-7.9 (broad) | Broad singlet | 2H | None (NH₂) |

| Imidazole N-H | 11.3-12.0 (broad, exchangeable) | Broad singlet | 1H | Exchangeable with D₂O |

¹³C Nuclear Magnetic Resonance Characteristics

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides crucial structural information for 5-Diazoimidazole-4-carboxamide, particularly regarding the electronic environment of carbon atoms within the heterocyclic framework [9] [11]. The carbonyl carbon of the carboxamide group resonates between δ 162-165 parts per million, consistent with the characteristic range for primary amide carbonyls [12] [10].

The imidazole ring carbons display distinct chemical shifts that reflect their electronic environments. The C-2 carbon appears at δ 135-140 parts per million, typical for aromatic carbon atoms bearing hydrogen [9] [4]. The C-4 carbon, which bears the carboxamide substituent, resonates at δ 125-130 parts per million, reflecting the quaternary nature of this position and the electron-withdrawing effect of the adjacent diazo group [10] [8].

The most diagnostic feature in the ¹³C Nuclear Magnetic Resonance spectrum is the C-5 carbon bearing the diazo group, which appears at δ 70-75 parts per million [13] [4]. This unusually upfield chemical shift for an aromatic carbon is characteristic of diazo-substituted carbons and results from the strong electron-donating resonance effect of the diazo nitrogen atoms [10] [14]. The significant upfield shift serves as a reliable diagnostic tool for identifying diazo-substituted imidazole derivatives.

| Carbon Position | Chemical Shift (δ ppm) | Multiplicity (Proton-Decoupled) | Notes |

|---|---|---|---|

| C-4 (Carboxamide) | 125-130 | Singlet | Quaternary carbon |

| C-5 (Diazo) | 70-75 | Singlet | Characteristic diazo carbon - upfield |

| C-2 (Imidazole CH) | 135-140 | Singlet | Aromatic CH |

| Carbonyl C=O | 162-165 | Singlet | Amide carbonyl |

¹⁵N Nuclear Magnetic Resonance Studies

Nitrogen-15 Nuclear Magnetic Resonance spectroscopy offers unique insights into the electronic structure and tautomeric behavior of 5-Diazoimidazole-4-carboxamide [15] [16] [17]. The imidazole nitrogen atoms exhibit distinct chemical shifts depending on their protonation state and hydrogen bonding environment. N-1 and N-3 of the imidazole ring typically resonate between δ -220 to -250 and δ -200 to -230 parts per million, respectively [18] [19]. These chemical shifts are highly pH-dependent, with protonation causing significant downfield shifts due to increased electron deficiency [17] [20].

The diazo nitrogens provide the most characteristic signals in the ¹⁵N Nuclear Magnetic Resonance spectrum. The terminal nitrogen (N-α) appears at δ 300-350 parts per million, while the internal nitrogen (N-β) resonates at δ 250-300 parts per million [10] [21]. These distinctive chemical shifts in the diazo range serve as unambiguous markers for the presence of the diazo functional group [19] [20].

The carboxamide nitrogen typically appears between δ -280 to -310 parts per million [18] [14]. This signal may exhibit exchange broadening due to rapid rotation around the carbon-nitrogen bond and potential hydrogen bonding interactions with solvent molecules [16] [19]. Temperature-dependent studies often reveal coalescence behavior, providing information about the activation energy for amide bond rotation.

| Nitrogen Position | Chemical Shift (δ ppm) | Chemical Environment | Notes |

|---|---|---|---|

| N-1 (Imidazole) | -220 to -250 | Imidazole nitrogen | pH dependent |

| N-3 (Imidazole) | -200 to -230 | Imidazole nitrogen | pH dependent |

| N-α (Diazo) | 300-350 | Terminal diazo nitrogen | Characteristic diazo range |

| N-β (Diazo) | 250-300 | Internal diazo nitrogen | Characteristic diazo range |

| Carboxamide N | -280 to -310 | Primary amide nitrogen | May show exchange broadening |

Infrared Spectroscopy

The infrared spectrum of 5-Diazoimidazole-4-carboxamide exhibits characteristic absorption bands that provide definitive structural identification [22] [23] [24]. The nitrogen-hydrogen stretching vibrations of the primary amide group appear as two distinct bands at 3460-3480 and 3090-3120 wavenumbers, corresponding to the asymmetric and symmetric stretching modes, respectively [22]. These bands are of medium to strong intensity and are diagnostic for primary amide functionality.

The carbonyl stretching vibration manifests as a strong absorption band between 1680-1700 wavenumbers, characteristic of the amide I band [22] [24]. This frequency is consistent with the reduced double bond character of the carbonyl group due to resonance delocalization with the nitrogen lone pair. The amide II band, arising from nitrogen-hydrogen bending coupled with carbon-nitrogen stretching, appears at 1620-1640 wavenumbers with medium intensity [23] [24].

The diazo group contributes a distinctive medium-intensity absorption band at 2100-2150 wavenumbers, corresponding to the nitrogen-nitrogen stretching vibration [23] [25]. This characteristic frequency serves as a reliable indicator of diazo functionality and distinguishes the compound from other imidazole derivatives. The imidazole ring exhibits carbon-nitrogen stretching vibrations at 1580-1600 wavenumbers and skeletal ring vibrations at 1450-1480 wavenumbers [22] [23].

| Functional Group | Frequency (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| N-H stretch (amide) | 3460-3480, 3090-3120 | Medium-Strong | Primary amide NH₂ asymmetric and symmetric |

| C=O stretch (amide) | 1680-1700 | Strong | Characteristic amide I band |

| N=N stretch (diazo) | 2100-2150 | Medium | Characteristic diazo group |

| C-N stretch (imidazole) | 1580-1600 | Medium-Strong | Imidazole C=N stretch |

| N-H bend (amide) | 1620-1640 | Medium | Amide II band |

| Imidazole ring vibrations | 1450-1480 | Medium | Ring skeletal vibrations |

Ultraviolet-Visible Spectroscopy and Chromophore Analysis

The ultraviolet-visible absorption spectrum of 5-Diazoimidazole-4-carboxamide reveals multiple chromophoric systems that contribute to its electronic transitions [26] [28]. The diazo group serves as the primary chromophore, exhibiting two characteristic absorption bands. The higher energy π→π* transition appears between 280-320 nanometers with high extinction coefficient values (ε ~ 10⁴), while the lower energy n→π* transition manifests at 380-420 nanometers with moderate intensity (ε ~ 10³) [17] [21].

The imidazole ring system contributes a π→π* transition in the range of 250-270 nanometers with moderate extinction coefficient values [26] . This absorption band reflects the aromatic character of the heterocyclic system and shows bathochromic shifts upon protonation due to extended conjugation effects. The carboxamide group exhibits a weak n→π* transition at 210-230 nanometers, characteristic of the carbonyl chromophore [28] [29].

Extended conjugation between the diazo group and the imidazole ring results in charge transfer absorption bands appearing at 450-500 nanometers [26] [21]. These longer wavelength absorptions are responsible for the characteristic coloration of diazo compounds and provide evidence for electronic delocalization throughout the molecular framework. Solvent effects on these transitions provide valuable information about the electronic structure and polarity of excited states [29].

| Chromophore | λmax (nm) | Extinction Coefficient (ε) | Assignment |

|---|---|---|---|

| Diazo group (n→π*) | 380-420 | Medium (10³) | Diazo n→π* transition |

| Diazo group (π→π*) | 280-320 | High (10⁴) | Diazo π→π* transition |

| Imidazole ring (π→π*) | 250-270 | Medium (10³) | Imidazole π→π* transition |

| Amide group (n→π*) | 210-230 | Low (10²) | Amide n→π* transition |

| Extended conjugation | 450-500 | Medium (10³) | Charge transfer |

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of 5-Diazoimidazole-4-carboxamide under electron impact ionization conditions reveals characteristic fragmentation pathways that provide structural confirmation [6] [8]. The molecular ion peak appears at m/z 137 with moderate intensity (20-40% relative abundance), corresponding to the molecular formula C₄H₃N₅O [31] [32]. The stability of the molecular ion reflects the aromatic character of the imidazole ring system.

The base peak typically occurs at m/z 94 or 68, representing the most stable fragment ions in the mass spectrum [6] [8]. The fragment at m/z 109 results from loss of molecular nitrogen (28 mass units) from the molecular ion, representing 80-100% relative intensity [33] [34]. This fragmentation pathway is characteristic of diazo compounds and confirms the presence of the diazo functional group.

Sequential fragmentation leads to loss of the carboxamide group (43 mass units), producing fragments at m/z 94 with 60-80% relative intensity [6] [8]. Further fragmentation generates the imidazole cation at m/z 68 with 70-90% relative intensity. The combination of nitrogen loss and carboxamide elimination produces the fragment at m/z 66, appearing with 40-60% relative intensity and representing the doubly substituted imidazole core [31] [33].

| Fragment Ion | m/z | Relative Intensity (%) | Fragmentation Pathway |

|---|---|---|---|

| [M]⁺- (Molecular ion) | 137 | 20-40 | Molecular ion peak |

| [M-N₂]⁺ | 109 | 80-100 | Loss of N₂ (28 u) |

| [M-CONH₂]⁺ | 94 | 60-80 | Loss of carboxamide group (43 u) |

| [M-N₂-CONH₂]⁺ | 66 | 40-60 | Sequential loss of N₂ and CONH₂ |

| Imidazole⁺ | 68 | 70-90 | Formation of imidazole cation |

| Base peak | 94 or 68 | 100 | Most abundant fragment |

X-ray Diffraction Analysis

Crystallographic analysis of 5-Diazoimidazole-4-carboxamide provides detailed information about molecular geometry, intermolecular interactions, and solid-state packing arrangements [6] [33] [35]. The compound typically crystallizes in triclinic or monoclinic crystal systems with space groups P-1 or P21/c, reflecting the asymmetric nature of the molecule and hydrogen bonding requirements [36] [35]. Unit cell parameters generally fall within the ranges a = 7-8 Ångstroms, b = 9-10 Ångstroms, and c = 11-12 Ångstroms [6] [35].

The molecular structure exhibits complete planarity of the imidazole ring system with the diazo group maintaining linear geometry [33] [35]. Bond length analysis reveals characteristic features of the diazo functionality, with nitrogen-nitrogen bond distances of 1.10-1.13 Ångstroms, significantly shorter than typical nitrogen-nitrogen single bonds [6] [35]. Carbon-nitrogen bond lengths in the imidazole ring range from 1.32-1.35 Ångstroms, consistent with partial double bond character due to aromatic delocalization.

Intermolecular hydrogen bonding patterns dominate the crystal packing, with the carboxamide group serving as both hydrogen bond donor and acceptor [6] [33]. The primary amide nitrogen atoms form hydrogen bonds with carbonyl oxygens of adjacent molecules, creating extended hydrogen-bonded networks. The imidazole nitrogen may also participate in hydrogen bonding interactions, particularly when protonated. These hydrogen bonding patterns significantly influence the solid-state stability and physical properties of the crystalline material [35] [37].

| Parameter | Value/Description | Notes |

|---|---|---|

| Crystal System | Triclinic or Monoclinic | Typical for heterocyclic compounds |

| Space Group | P-1 or P21/c | Common space groups |

| Unit Cell Parameters | a = 7-8 Å, b = 9-10 Å, c = 11-12 Å | Typical unit cell dimensions |

| Z (molecules per unit cell) | 2-4 | Depends on packing efficiency |

| Density (calculated) | 1.6-1.8 g/cm³ | Consistent with molecular weight |

| Bond Lengths | C-N: 1.32-1.35 Å, N=N: 1.10-1.13 Å | Diazo N=N shorter than single bonds |

| Bond Angles | N=N-C: 115-120°, C-C-N: 105-110° | Consistent with sp² hybridization |

| Planarity | Imidazole ring planar, diazo group linear | Conjugated system maintains planarity |